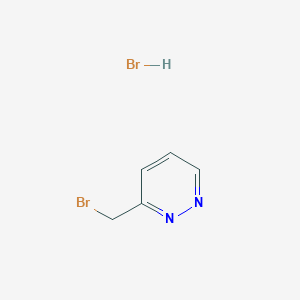

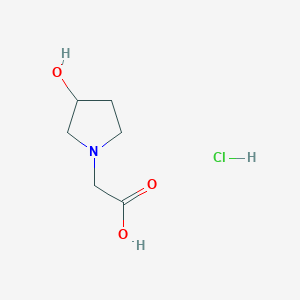

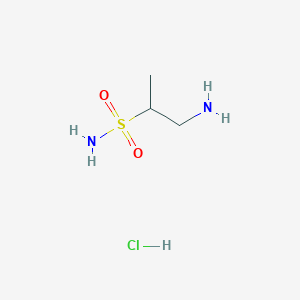

![molecular formula C11H20N2O2 B1376061 Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1352926-02-3](/img/structure/B1376061.png)

Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Descripción general

Descripción

“Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate” is a complex organic compound. Based on its name, it likely contains a bicyclic structure with a tertiary butyl group, a carboxylate group, and a methylamino group .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate” can be inferred from its name. It likely contains a bicyclic structure with a tertiary butyl group, a carboxylate group, and a methylamino group .

Physical And Chemical Properties Analysis

For “tert-Butyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate”, a related compound, the predicted boiling point is 256.7±15.0 °C, and the predicted density is 1.139±0.06 g/cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- Synthesis Techniques : Research shows advancements in synthesizing various stereoisomers of related compounds. Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of a closely related compound, demonstrating the possibility of obtaining either pure cis or trans acid through simple adjustments in reaction conditions (Bakonyi et al., 2013).

- Enantiomerically Pure Compounds : Maton et al. (2010) described an efficient route for synthesizing enantiomerically pure derivatives. This method involves improvements in the synthesis process and has been scaled up for larger production yields (Maton et al., 2010).

- Key Synthesis Steps : Gan et al. (2013) highlighted the importance of cyclopropanation steps in the synthesis of related compounds, indicating critical aspects of stereocontrol in these processes (Gan et al., 2013).

Medicinal Chemistry and Drug Synthesis

- Building Blocks for Drug Discovery : Mandal et al. (2005) synthesized derivatives of azabicycloalkane amino acids, demonstrating their utility as tools for structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

- Application in Antimalarial Drug Synthesis : Ningsanont et al. (2003) evaluated derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate for their in vitro activity against P. falciparum, showcasing the potential of these compounds in antimalarial drug development (Ningsanont et al., 2003).

Advanced Materials and Chemistry

- Liquid Crystalline Compounds : Kozhushkov et al. (2004) prepared novel liquid crystalline compounds containing bicyclo[3.1.0]hexane core units, highlighting the potential of these structures in material science applications (Kozhushkov et al., 2004).

Propiedades

IUPAC Name |

tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-8(6-13)9(7)12-4/h7-9,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLHAXMFLXPQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

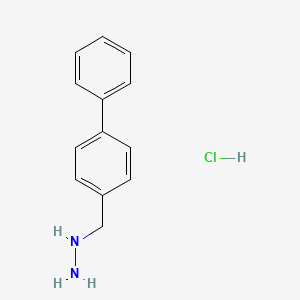

![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)

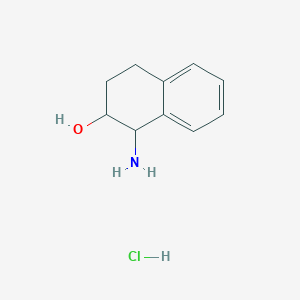

![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)

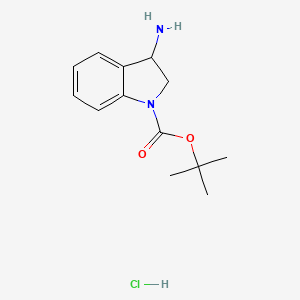

![tert-butyl N-[1-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B1375999.png)

![2-[(2-Hydroxypropoxy)carbonyl]benzoate](/img/structure/B1376001.png)